4-(tert-Butoxy)cyclohexanamine hydrochloride
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Overview
Description
4-(tert-Butoxy)cyclohexanamine hydrochloride is an organic compound with the molecular formula C10H22ClNO. It is a derivative of cyclohexanamine, where the amine group is substituted with a tert-butoxy group at the 4-position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Formation of tert-Butoxy Group: Cyclohexanone is reacted with tert-butyl alcohol in the presence of an acid catalyst to form 4-(tert-butoxy)cyclohexanone.
Amination: The 4-(tert-butoxy)cyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to form 4-(tert-butoxy)cyclohexanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)cyclohexanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine and other amine derivatives.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
4-(tert-Butoxy)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the tert-butoxy group, making it less lipophilic.
4-(tert-Butyl)cyclohexanamine: Similar structure but with a tert-butyl group instead of tert-butoxy.
4-(tert-Butoxy)cyclohexanol: Contains a hydroxyl group instead of an amine.
Uniqueness
4-(tert-Butoxy)cyclohexanamine hydrochloride is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct chemical and biological properties. Its enhanced lipophilicity and ability to form multiple types of interactions make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGZZKFRYJESPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCC(CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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